Biphenyl-4,4'-diyl bis(2-nitrobenzenesulfonate)
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Overview
Description
4’-[(2-NITROBENZENESULFONYL)OXY]-[1,1’-BIPHENYL]-4-YL 2-NITROBENZENE-1-SULFONATE is a complex organic compound known for its unique chemical properties and applications in various scientific fields. This compound is characterized by the presence of nitrobenzenesulfonyl groups attached to a biphenyl structure, making it a valuable reagent in organic synthesis and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-[(2-NITROBENZENESULFONYL)OXY]-[1,1’-BIPHENYL]-4-YL 2-NITROBENZENE-1-SULFONATE typically involves the reaction of 2-nitrobenzenesulfonyl chloride with biphenyl derivatives under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
4’-[(2-NITROBENZENESULFONYL)OXY]-[1,1’-BIPHENYL]-4-YL 2-NITROBENZENE-1-SULFONATE undergoes various chemical reactions, including:
Substitution Reactions: The nitrobenzenesulfonyl groups can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation to form sulfonic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in anhydrous conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
The major products formed from these reactions include substituted biphenyl derivatives, amines, and sulfonic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4’-[(2-NITROBENZENESULFONYL)OXY]-[1,1’-BIPHENYL]-4-YL 2-NITROBENZENE-1-SULFONATE has a wide range of applications in scientific research:
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism by which 4’-[(2-NITROBENZENESULFONYL)OXY]-[1,1’-BIPHENYL]-4-YL 2-NITROBENZENE-1-SULFONATE exerts its effects involves the interaction of its nitrobenzenesulfonyl groups with various molecular targets. These interactions can lead to the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules, thereby modifying their function. The pathways involved may include enzyme inhibition or activation, depending on the specific context of its application .
Comparison with Similar Compounds
Similar Compounds
2-Nitrobenzenesulfonyl Chloride: A precursor used in the synthesis of 4’-[(2-NITROBENZENESULFONYL)OXY]-[1,1’-BIPHENYL]-4-YL 2-NITROBENZENE-1-SULFONATE.
4-Nitrobenzenesulfonyl Chloride: Another sulfonyl chloride derivative with similar reactivity but different substitution patterns.
2,4-Dinitrobenzenesulfonyl Chloride: Contains two nitro groups, offering different reactivity and applications compared to the mono-nitro derivative.
Uniqueness
4’-[(2-NITROBENZENESULFONYL)OXY]-[1,1’-BIPHENYL]-4-YL 2-NITROBENZENE-1-SULFONATE is unique due to its biphenyl structure, which provides additional stability and reactivity compared to simpler sulfonyl chlorides. This makes it particularly valuable in applications requiring robust chemical properties .
Properties
Molecular Formula |
C24H16N2O10S2 |
---|---|
Molecular Weight |
556.5 g/mol |
IUPAC Name |
[4-[4-(2-nitrophenyl)sulfonyloxyphenyl]phenyl] 2-nitrobenzenesulfonate |
InChI |
InChI=1S/C24H16N2O10S2/c27-25(28)21-5-1-3-7-23(21)37(31,32)35-19-13-9-17(10-14-19)18-11-15-20(16-12-18)36-38(33,34)24-8-4-2-6-22(24)26(29)30/h1-16H |
InChI Key |
WOMWDUOWRCNMHK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)OC2=CC=C(C=C2)C3=CC=C(C=C3)OS(=O)(=O)C4=CC=CC=C4[N+](=O)[O-] |
Origin of Product |
United States |
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